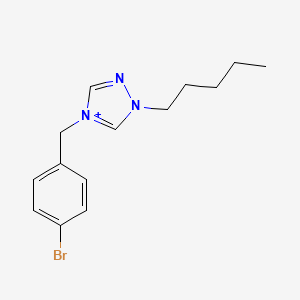![molecular formula C21H28N2O4S2 B1173247 1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B1173247.png)
1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine is a synthetic compound belonging to the class of sulfonyl piperazines. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine: A closely related compound with similar structural features but different substitution patterns.
1,4-Bis[(2,4-dimethylphenyl)sulfonyl]piperazine: Another similar compound with a different substitution on the piperazine ring.
Uniqueness
1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C21H28N2O4S2 |
|---|---|
Molekulargewicht |
436.585 |
IUPAC-Name |
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine |
InChI |
InChI=1S/C21H28N2O4S2/c1-15-6-8-20(17(3)12-15)28(24,25)22-10-11-23(19(5)14-22)29(26,27)21-9-7-16(2)13-18(21)4/h6-9,12-13,19H,10-11,14H2,1-5H3 |
InChI-Schlüssel |
XJMFGTGZBRQZAJ-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1S(=O)(=O)C2=C(C=C(C=C2)C)C)S(=O)(=O)C3=C(C=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-methylphenyl)methyl]-3-(3-phenoxypropyl)benzimidazol-1-ium](/img/new.no-structure.jpg)


